molecular formula C7H10N2O B071272 (6-Amino-4-methylpyridin-3-yl)methanol CAS No. 179555-15-8

(6-Amino-4-methylpyridin-3-yl)methanol

Cat. No. B071272
M. Wt: 138.17 g/mol
InChI Key: PTMCCVMDENZESW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-Amino-4-methylpyridin-3-yl)methanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.

Mechanism Of Action

The mechanism of action of (6-Amino-4-methylpyridin-3-yl)methanol is not fully understood. However, it has been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It also has antioxidant properties that help to protect cells from damage caused by free radicals.

Biochemical And Physiological Effects

(6-Amino-4-methylpyridin-3-yl)methanol has been found to have significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been found to have anti-inflammatory and antioxidant properties that help to protect cells from damage caused by free radicals.

Advantages And Limitations For Lab Experiments

The advantages of using (6-Amino-4-methylpyridin-3-yl)methanol in lab experiments include its high purity and its ability to inhibit the growth of cancer cells. However, its limitations include its relatively low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on (6-Amino-4-methylpyridin-3-yl)methanol. These include studying its potential applications in the development of new drugs for the treatment of various diseases, including cancer. Additionally, further research is needed to fully understand its mechanism of action and to determine its potential toxicity at high concentrations. Finally, research is needed to develop new synthesis methods that can improve the solubility and purity of (6-Amino-4-methylpyridin-3-yl)methanol.

Scientific Research Applications

(6-Amino-4-methylpyridin-3-yl)methanol has been extensively studied for its potential applications in various fields of scientific research. It has been found to have significant anti-inflammatory, antioxidant, and antitumor properties. Its ability to inhibit the growth of cancer cells has been of particular interest to researchers. Additionally, it has been found to have potential applications in the development of new drugs for the treatment of various diseases.

properties

CAS RN

179555-15-8

Product Name

(6-Amino-4-methylpyridin-3-yl)methanol

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

(6-amino-4-methylpyridin-3-yl)methanol

InChI

InChI=1S/C7H10N2O/c1-5-2-7(8)9-3-6(5)4-10/h2-3,10H,4H2,1H3,(H2,8,9)

InChI Key

PTMCCVMDENZESW-UHFFFAOYSA-N

SMILES

CC1=CC(=NC=C1CO)N

Canonical SMILES

CC1=CC(=NC=C1CO)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of lithium aluminum hydride (LAH) (90 mg, 2.37 mmol) in dry tetrahydrofuran (THF) (2 mL) was added a solution of 2-amino-5-methoxycarbonyl-4-methylpyridine (100 mg, 0.602 mmol) in THF (1 mL). The reaction mixture was stirred for 1 h at reflux temperature. Excess LAH was decomposed by successive addition of water (90 uL), 15% sodium hydroxide (90 uL), and water (270 uL). Solids were removed by filtration through a pad of Celite. The title compound was obtained as a white crystalline solid after chromatography on silica gel (5-15% methanol/methylene chloride).
Quantity
90 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
90 μL
Type
reactant
Reaction Step Three
Quantity
90 μL
Type
reactant
Reaction Step Three
Name
Quantity
270 μL
Type
reactant
Reaction Step Three

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